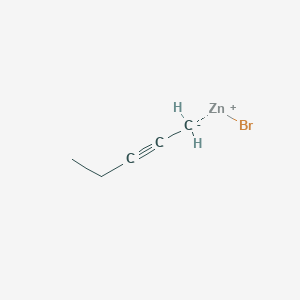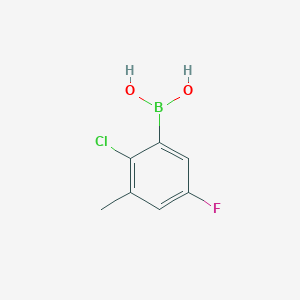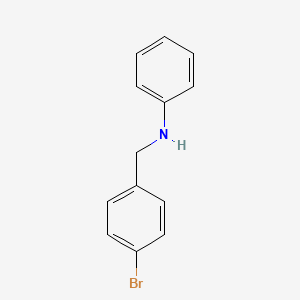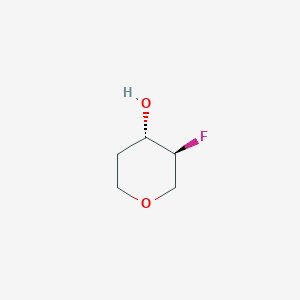
Pent-2-ynylzinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pent-2-ynylzinc bromide, 0.50 M in THF (P2ZnBr/THF) is an organometallic reagent used in organic synthesis. P2ZnBr/THF is a highly versatile reagent with a wide range of applications in organic synthesis. It has been used in a variety of reactions such as nucleophilic addition, cross-coupling, and carboamination. It is also a useful reagent for the synthesis of enantiomerically pure molecules and novel materials.
Wirkmechanismus
P2ZnBr/THF is a nucleophilic reagent and acts by attacking electron-deficient molecules, such as alkenes and aryl halides, in a nucleophilic addition reaction. The reaction is initiated by the attack of the zinc atom on the electron-deficient molecule, which results in the formation of a new bond between the zinc and the electron-deficient molecule. The reaction is then followed by the addition of the bromide ion, which results in the formation of the desired product.
Biochemical and Physiological Effects
P2ZnBr/THF is not known to have any biochemical or physiological effects. It is not known to be toxic and is not known to interact with any biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using P2ZnBr/THF in lab experiments is its versatility. It can be used in a wide range of reactions, including nucleophilic addition, cross-coupling, and carboamination. It can also be used in the synthesis of enantiomerically pure molecules and novel materials. The main limitation is that it is a highly reactive reagent and must be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of P2ZnBr/THF in scientific research. It could be used in the synthesis of new drugs and biological molecules. It could also be used in the synthesis of novel materials, such as polymers and nanomaterials. It could also be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new methods for the synthesis of enantiomerically pure molecules.
Synthesemethoden
P2ZnBr/THF can be synthesized by the reaction of pent-2-ynylzinc chloride (P2ZnCl) and bromine in the presence of THF. The reaction is carried out at room temperature and the resulting product is a clear, colorless solution with a concentration of 0.50 M.
Wissenschaftliche Forschungsanwendungen
P2ZnBr/THF has been used in a variety of scientific research applications. It has been used in the synthesis of novel materials such as polymers and nanomaterials. It has also been used in the synthesis of enantiomerically pure molecules, which are molecules that have the same chemical structure but are mirror images of each other. It has also been used in the synthesis of new drugs and biological molecules.
Eigenschaften
IUPAC Name |
bromozinc(1+);pent-2-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7.BrH.Zn/c1-3-5-4-2;;/h1,4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTISRLBTHJOAL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#C[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)
![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)
![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)
![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)
![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)
![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)


![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)